molecular formula C30H24Cl2N5NaO6S2 B15188079 Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate CAS No. 94213-47-5

Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate

Cat. No.: B15188079
CAS No.: 94213-47-5
M. Wt: 708.6 g/mol
InChI Key: BUWVRRJVXACISG-UHFFFAOYSA-M
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Description

Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is notable for its intricate structure, which includes multiple functional groups such as sulphonyl, azo, and pyrazolyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate typically involves multiple steps, each requiring specific reagents and conditions. The process generally starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Formation of the Azo Group: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form the azo linkage.

    Sulphonylation: Introduction of the sulphonyl group is achieved through the reaction of the intermediate with sulphonyl chloride in the presence of a base.

    Pyrazole Formation: The pyrazole ring is typically formed through cyclization reactions involving hydrazines and diketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations in industrial synthesis include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azo group, converting it to the corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulphonyl group can yield sulfoxides or sulfones, while reduction of the azo group results in aromatic amines.

Scientific Research Applications

Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s sulphonyl and azo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrazole ring may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-(4-((4-((benzyl(p-tolyl)sulphonyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-3,5-dichlorobenzenesulphonate: This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

    Other Sulphonyl Azo Compounds: These compounds share similar structural features but may differ in their specific substituents, leading to variations in reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its multifunctional nature, allowing it to participate in a wide range of chemical reactions and applications. Its combination of sulphonyl, azo, and pyrazole groups makes it a versatile and valuable compound in various fields of research and industry.

Properties

CAS No.

94213-47-5

Molecular Formula

C30H24Cl2N5NaO6S2

Molecular Weight

708.6 g/mol

IUPAC Name

sodium;4-[4-[[4-[(2-benzyl-4-methylphenyl)sulfonylamino]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-3,5-dichlorobenzenesulfonate

InChI

InChI=1S/C30H25Cl2N5O6S2.Na/c1-18-8-13-27(21(14-18)15-20-6-4-3-5-7-20)44(39,40)36-23-11-9-22(10-12-23)33-34-28-19(2)35-37(30(28)38)29-25(31)16-24(17-26(29)32)45(41,42)43;/h3-14,16-17,28,36H,15H2,1-2H3,(H,41,42,43);/q;+1/p-1

InChI Key

BUWVRRJVXACISG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=C(C=C(C=C4Cl)S(=O)(=O)[O-])Cl)C)CC5=CC=CC=C5.[Na+]

Origin of Product

United States

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